molecular formula C15H23NO2 B096421 Lophocerine CAS No. 19485-63-3

Lophocerine

Cat. No. B096421
CAS RN: 19485-63-3
M. Wt: 249.35 g/mol
InChI Key: GEHUGSUAESFIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lophocerine is a naturally occurring alkaloid that is found in a number of plant species, including Lophocereus schottii and Trichocereus bridgesii. This compound has been the subject of much scientific research due to its potential as a therapeutic agent in the treatment of various diseases. In

Scientific Research Applications

Biosynthesis Studies

  • Biosynthesis in Lophocereus Schottii : Research has explored the biosynthesis of lophocerine in the plant Lophocereus schottii, revealing that the C5 unit of the alkaloid arises from both leucine and mevalonic acid. Intermediates in this biosynthesis include 3-methylbut-3-enyl pyrophosphate, 3-methylbutan-1-ol, and 3-methylbutanal (O'donovan & Barry, 1974).

  • Tyrosine as a Precursor : A separate study highlighted that tyrosine serves as the precursor of the C6–C2–N portion of the tetrahydroisoquinoline nucleus in lophocerine, with leucine and mevalonate serving as precursors for the remaining C5 unit (O'donovan & Horan, 1968).

  • Link to Other Alkaloids : Research into the alkaloids of Lophocereus Schottii has led to the discovery of piloceredine and lophocerine, with lophocerine identified as a biogenetic precursor to other alkaloids like piloceredine (Djerassi, Nakano, & Bobbitt, 1958).

Biomedical Research

  • Cytotoxic Effects in Medicinal Use : Lophocereus schottii, a Mexican cactus known as garambullo, has been studied for its cytotoxic effects. The ethanolic extract of L. Schottii bark, which contains lophocerine, demonstrated a significant impact on murine lymphoma cells, suggesting potential in cancer treatment (Orozco-Barocio et al., 2013).

properties

CAS RN

19485-63-3

Product Name

Lophocerine

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

6-methoxy-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C15H23NO2/c1-10(2)7-13-12-9-14(17)15(18-4)8-11(12)5-6-16(13)3/h8-10,13,17H,5-7H2,1-4H3

InChI Key

GEHUGSUAESFIIV-UHFFFAOYSA-N

SMILES

CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)O

Canonical SMILES

CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lophocerine
Reactant of Route 2
Lophocerine
Reactant of Route 3
Reactant of Route 3
Lophocerine
Reactant of Route 4
Lophocerine
Reactant of Route 5
Lophocerine
Reactant of Route 6
Reactant of Route 6
Lophocerine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.